molecular formula C6H5ClINO B3032218 6-Chloro-2-iodo-3-methoxypyridine CAS No. 1256790-05-2

6-Chloro-2-iodo-3-methoxypyridine

Cat. No. B3032218
CAS RN: 1256790-05-2
M. Wt: 269.47
InChI Key: SYDPZCLUEAZSMB-UHFFFAOYSA-N
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Description

6-Chloro-2-iodo-3-methoxypyridine is a compound that has been studied for its structural and spectroscopic properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, providing insights into the behavior of such molecules.

Synthesis Analysis

The synthesis of related pyridine compounds often involves multiple steps, including substitution, nitration, ammoniation, and oxidation. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-dichloropyridine through these steps with an overall yield of 60.6% . Similarly, 3-methoxy-5-chloro-2,6-dinitropyridine was synthesized from 3,5-dichloropyridine with a total yield of 46% . These methods suggest possible pathways for the synthesis of 6-chloro-2-iodo-3-methoxypyridine, although the specific details would depend on the reactivity of the iodine substituent.

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are commonly used to determine the molecular structure of pyridine derivatives. For example, 2-iodo-3-methoxy-6-methylpyridine was prepared and its crystal structure was analyzed, revealing that the compound crystallizes with three independent molecules in the asymmetric unit . The molecular structure of 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide was also determined, showing a monoclinic structure with positional disorder . These studies indicate that halogen substituents can significantly influence the molecular conformation and crystal packing of pyridine compounds.

Chemical Reactions Analysis

The reactivity of chloro- and methoxy-substituted pyridines has been explored in various reactions. For instance, 2-chloro-3-(β-chloroethyl)-4,6-dihydroxypyridine was found to readily split off hydrogen chloride and convert into derivatives of 2,3-dihydro-5-azabenzofuran under mild conditions . The presence of electron-withdrawing or electron-donating groups on the pyridine ring can affect the compound's reactivity in substitution and dehalogenation reactions.

Physical and Chemical Properties Analysis

The physical properties such as melting points and the chemical properties including IR, NMR, and mass spectrometry have been used to characterize pyridine derivatives. For example, 3-methoxy-5-chloro-2,6-dinitropyridine has a melting point of 115-117 °C . Spectroscopic techniques provide information on the vibrational and electronic spectra, as seen in the studies of 2-chloro-6-methoxypyridine and 3-chloro-6-methoxypyridazine . These analyses are crucial for understanding the behavior of pyridine compounds under different conditions and in various chemical environments.

Scientific Research Applications

Chemical Structure and Reactivity Studies

6-Chloro-2-iodo-3-methoxypyridine has been a subject of interest in various chemical studies focusing on its structure and reactivity. Research has delved into lithiation processes of related compounds, such as 2-chloro- and 2-methoxypyridine. Gros, Choppin, and Fort (2002, 2003) explored the lithiation pathways and mechanisms involving these compounds, contributing to a deeper understanding of their chemical behavior (Gros, Choppin, & Fort, 2002) (Gros, Choppin, & Fort, 2003).

Spectroscopy and Computational Analysis

In-depth spectroscopic analyses have been performed on similar pyridine derivatives. Arjunan et al. (2011) conducted studies using Fourier transform infrared (FTIR) and FT-Raman spectra, comparing experimental data with theoretical computations. This kind of research is pivotal for understanding the electronic and vibrational properties of such compounds (Arjunan et al., 2011).

Synthetic Chemistry Applications

6-Chloro-2-iodo-3-methoxypyridine and its related compounds have been used in synthetic chemistry for creating various derivatives. Walters, Carter, and Banerjee (1992) developed 3-bromo-2-chloro-4-methoxypyridine as a practical pyridyne precursor, highlighting its utility in organic synthesis (Walters, Carter, & Banerjee, 1992). Similarly, Conreaux et al. (2008) demonstrated the use of 3-iodo-4-methoxypyridin-2-ones in synthesizing furan-fused heterocycles (Conreaux et al., 2008).

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry

Radiochemistry and Positron Emission Tomography (PET)

In the field of radiochemistry, Gao, Wang, and Zheng (2016) synthesized MK-1064, a compound derived from a related chloro-iodo-methoxypyridine, for use in PET imaging. Such research highlights the potential medical applications of these compounds in imaging and diagnostics (Gao, Wang, & Zheng, 2016).

Mechanism of Action

properties

IUPAC Name

6-chloro-2-iodo-3-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDPZCLUEAZSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857320
Record name 6-Chloro-2-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-iodo-3-methoxypyridine

CAS RN

1256790-05-2
Record name 6-Chloro-2-iodo-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256790-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2-iodo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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